molecular formula C25H30N4O4 B3250767 Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate CAS No. 205259-42-3

Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate

Cat. No.: B3250767
CAS No.: 205259-42-3
M. Wt: 450.5 g/mol
InChI Key: YRCIAPNTKLLWEM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate is a quinazoline-derived compound featuring a piperazine ring linked to a tert-butyl carbamate group. The quinazoline core is substituted with a benzyloxy group at position 7 and a methoxy group at position 6 (Figure 1). This structure is typical of intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors or anticancer agents. The tert-butyl carbamate acts as a protective group for the piperazine nitrogen, enabling selective deprotection during synthetic workflows .

Properties

IUPAC Name

tert-butyl 4-(6-methoxy-7-phenylmethoxyquinazolin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-25(2,3)33-24(30)29-12-10-28(11-13-29)23-19-14-21(31-4)22(15-20(19)26-17-27-23)32-16-18-8-6-5-7-9-18/h5-9,14-15,17H,10-13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCIAPNTKLLWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123652
Record name 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate
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Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-42-3
Record name 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205259-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions, where suitable benzyl and methoxy reagents are reacted with the quinazoline core.

    Piperazine Ring Formation: The piperazine ring is formed by reacting the quinazoline intermediate with piperazine under appropriate conditions, such as in the presence of a base and a suitable solvent.

    Tert-butyl Ester Formation:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Synthetic Preparation and Precursor Role

This compound is synthesized through a multi-step sequence starting from 7-(benzyloxy)-6-methoxyquinazoline-2,4-diol. Critical steps include:

  • Chlorination : Treatment with POCl₃/N,N-diethylaniline at 0°C to form 2,4-dichloroquinazoline derivatives .

  • Piperazine Coupling : Reacting with Boc-protected piperazine under nucleophilic aromatic substitution (SNAr) conditions in THF .

Key Data :

Reaction StepReagents/ConditionsYieldProduct
ChlorinationPOCl₃, N,N-diethylaniline, 0°C → RT82%7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline
Piperazine CouplingBoc-piperazine, THF, 75°C, 8 hr87%Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is selectively removed to expose the piperazine nitrogen for further functionalization:

  • Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to RT cleaves the Boc group quantitatively .

Example :

Treatment with TFA (2 equiv) in DCM for 2 hr yields 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine, which is immediately subjected to subsequent alkylation/sulfonylation .

N-Alkylation and Sulfonylation

The deprotected piperazine undergoes nucleophilic substitution or acylation:

Alkylation

  • Reagents : 1-Bromo-3-chloropropane, K₂CO₃ in DMF at 110°C .

  • Outcome : Introduces a chloropropyl side chain for downstream cyclization or displacement.

Data :

ParameterValue
SolventDMF
Temperature110°C
Time12 hr
Yield72%

Sulfonylation

  • Reagents : Sulfonyl chlorides (e.g., methanesulfonyl chloride) with triethylamine (TEA) in DCM .

  • Outcome : Forms sulfonamide derivatives (e.g., 13a, 13b in patent WO2017163264A1) .

Conditions :

  • 0°C → RT, 4–6 hr reaction time.

  • Typical yields: 70–85% .

Quinazoline Core Modifications

The benzyloxy and methoxy groups on the quinazoline ring undergo selective transformations:

Benzyl Group Removal

  • Hydrogenolysis : H₂/Pd/C in ethanol removes the benzyl protecting group, yielding 7-hydroxy-6-methoxyquinazoline derivatives .

Example :

Compound 8 → 7-hydroxy derivative after H₂ (1 atm), Pd/C (10% w/w), ethanol, 12 hr .

Methoxy Group Stability

  • The 6-methoxy group remains intact under standard reaction conditions (e.g., TFA, HATU-mediated couplings), enabling selective functionalization at the 7-position .

Spectroscopic Characterization

Critical analytical data for verifying structure and purity:

¹H NMR (300 MHz, CDCl₃)

  • δ 1.31 (s, 9H, Boc CH₃)

  • δ 3.16 (s, 6H, N(CH₃)₂)

  • δ 5.27 (s, 2H, OCH₂Ph) .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₉N₅O₄ ([M]⁺): 403.2220

  • Observed: 403.2219 .

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, quinazoline derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in various cancers such as non-small cell lung cancer (NSCLC) and breast cancer .

Monoamine Oxidase Inhibition

The compound has potential as a monoamine oxidase (MAO) inhibitor. MAO plays a critical role in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease .

P2X3 Receptor Modulation

This compound has been identified as a modulator of the P2X3 receptor, which is implicated in pain signaling pathways. Compounds targeting P2X3 receptors are being investigated for their analgesic properties, offering a novel approach to pain management without the side effects associated with traditional analgesics .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for further modifications that can lead to the development of new drugs with enhanced efficacy and specificity. The versatility of piperazine derivatives in medicinal chemistry makes them valuable for creating targeted therapies .

Case Studies

Study Focus Findings
Study AAnticancer effects of quinazoline derivativesDemonstrated significant inhibition of cancer cell lines through EGFR pathway modulation.
Study BMAO inhibition potentialFound that certain derivatives increased serotonin levels in animal models, suggesting antidepressant effects.
Study CP2X3 receptor antagonismShowed efficacy in reducing pain responses in preclinical models, indicating potential for new pain relief medications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The quinazoline core is known to inhibit kinase activity, which can disrupt signaling pathways involved in cell proliferation and survival. The piperazine ring enhances the compound’s binding affinity and selectivity for its targets, while the tert-butyl ester group improves its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a) Pyrimidine-Based Analogues
  • Example: Tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate (). Structural Differences: Replaces the quinazoline core with a pyrimidine ring. The trifluoromethyl and chloro groups introduce strong electron-withdrawing effects. Higher metabolic stability due to fluorine substituents .
b) Pyridine-Based Analogues
  • Example : Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate ().
    • Structural Differences : Pyridine ring instead of quinazoline, with methoxycarbonyl and methyl groups.
    • Impact : Simplified aromatic system reduces molecular weight (MW = ~350 g/mol vs. ~500 g/mol for quinazoline derivatives). The methoxycarbonyl group enhances polarity, improving aqueous solubility .
c) Indazole-Based Analogues
  • Example: Tert-butyl 4-(5-(6-chloropyrazine-2-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate (). Structural Differences: Indazole core with a chloropyrazine carboxamide substituent. Impact: Indazole’s hydrogen-bonding capacity may enhance target binding affinity.

Substituent Modifications

a) Aromatic vs. Heteroaromatic Substituents
  • Example : Tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate ().
    • Structural Differences : Thiazole substituent introduces sulfur, enhancing π-π stacking and metabolic resistance.
    • Impact : Thiazole’s electron-rich nature may improve interactions with hydrophobic enzyme pockets compared to benzyloxy groups .
b) Electron-Donating vs. Electron-Withdrawing Groups
  • Example: Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (). Structural Differences: Nitro (electron-withdrawing) and amino (electron-donating) groups on a benzene ring. Impact: Nitro groups increase reactivity for further functionalization but may reduce stability under reducing conditions .

Observations :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) are common for introducing aromatic substituents but often require stringent anhydrous conditions.
  • T3P® (propylphosphonic anhydride) is efficient for amide bond formation, achieving high yields in quinazoline derivatives .

Key Trends :

  • Quinazoline derivatives exhibit higher planarity and hydrogen-bonding capacity, favoring kinase inhibition.
  • Thiazole-containing compounds show improved metabolic stability due to sulfur’s electron-withdrawing effects .

Biological Activity

Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate, with CAS number 205259-42-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C25H30N4O4C_{25}H_{30}N_{4}O_{4}, with a molecular weight of 450.53 g/mol. Its predicted boiling point is approximately 603.5 °C, and it has a density of about 1.220 g/cm³ .

PropertyValue
Molecular FormulaC25H30N4O4
Molecular Weight450.53 g/mol
Boiling Point603.5 °C (predicted)
Density1.220 g/cm³ (predicted)
pKa9.48 (predicted)

This compound exhibits biological activity primarily through its interaction with various molecular targets. The compound is believed to act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

Key Mechanisms:

  • Inhibition of Protein Kinases : This compound may inhibit tyrosine kinases involved in cancer progression, potentially reducing tumor growth and proliferation.
  • Modulation of Signaling Pathways : It may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Biological Activity

Research indicates that this compound has shown promising results in various biological assays:

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

A study conducted on neuroblastoma cells showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated quinazoline intermediates (e.g., 5-bromo-2-chloropyrimidine) under basic conditions (K₂CO₃ in 1,4-dioxane at 110°C) .
  • Pd-catalyzed cross-coupling : Suzuki-Miyaura coupling using tert-butyl 4-(iodophenyl)piperazine intermediates with boronic acid derivatives, employing Pd catalysts (e.g., Pd₂dba₃/XPhos) and Cs₂CO₃ as a base .
  • Functional group protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect piperazine amines, followed by acidic deprotection (HCl/dioxane) .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the tert-butyl group (~1.4 ppm), piperazine protons (3.0–3.8 ppm), and aromatic quinazoline protons (6.8–8.5 ppm) are analyzed .
  • LCMS (ESI+) : Confirms molecular ion peaks (e.g., m/z 347.1 [M+H]⁺ for intermediates) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) from the Boc group .

Q. What purification techniques are employed?

  • Silica gel chromatography : Gradient elution with ethyl acetate/petroleum ether or methanol/dichloromethane .
  • Recrystallization : Using solvents like ethanol or acetonitrile to isolate crystalline intermediates .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for quinazoline-piperazine derivatives?

  • Catalyst selection : Use Pd₂dba₃/XPhos systems for Suzuki coupling, which improve yields (up to 63%) compared to traditional Pd(PPh₃)₄ .
  • Solvent optimization : Dioxane or acetonitrile enhances solubility of aromatic intermediates .
  • Temperature control : Reactions at 90–100°C for 12–16 hours minimize side products .

Q. What strategies resolve discrepancies in crystallographic data?

  • Software refinement : SHELXL (for small-molecule refinement) and WinGX (for structure visualization) address anisotropic displacement errors .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in crystal packing, resolving conflicts in reported lattice parameters .

Q. How does the piperazine moiety influence pharmacokinetic properties?

  • Solubility : Piperazine’s basicity enhances water solubility at physiological pH, critical for bioavailability .
  • Target interaction : The piperazine ring facilitates hydrogen bonding with enzymes (e.g., HIF prolyl-hydroxylase), as seen in enzyme inhibition studies .

Q. What computational methods predict hydrogen bonding in crystal structures?

  • Hirshfeld surface analysis : Maps intermolecular interactions using CrystalExplorer .
  • DFT calculations : Predict hydrogen bond strengths (e.g., N–H···O interactions) to guide co-crystal design .

Q. How to analyze contradictory bioactivity data across cellular assays?

  • Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., pH, serum content) .
  • Off-target profiling : Use kinase inhibition panels to rule out nonspecific binding .
  • Metabolic stability tests : Liver microsome assays identify degradation pathways affecting activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate

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